molecular formula C23H20N2OS2 B2827923 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291869-25-4

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2827923
CAS No.: 1291869-25-4
M. Wt: 404.55
InChI Key: IEWYZPJEHHJMEL-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a pyrrole ring, and two phenyl groups with methyl and methylsulfanyl substituents

Preparation Methods

The synthesis of 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: This step often involves the reaction of the thiophene derivative with a pyrrole precursor in the presence of a catalyst.

    Attachment of phenyl groups: The phenyl groups with methyl and methylsulfanyl substituents are introduced through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This is typically achieved by reacting the intermediate compound with an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl or thiophene rings are replaced by other functional groups.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of larger, more complex molecules.

Common reagents and conditions used in these reactions include catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent or drug candidate.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide include other thiophene carboxamides and pyrrole derivatives. These compounds may share structural similarities but differ in their substituents or functional groups. For example:

    Thiophene-2-carboxamide: A simpler analog with only the thiophene and carboxamide groups.

    N-phenylthiophene-2-carboxamide: Similar structure but without the pyrrole ring.

    3-(1H-pyrrol-1-yl)thiophene derivatives: Compounds with variations in the substituents on the thiophene or pyrrole rings.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-methylphenyl)-N-(3-methylsulfanylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-16-7-5-8-17(13-16)20-15-28-22(21(20)25-11-3-4-12-25)23(26)24-18-9-6-10-19(14-18)27-2/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYZPJEHHJMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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